

# In-Depth Technical Guide: Uvarigranol C (CAS: 172104-04-0)

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## Compound of Interest

Compound Name: Uvarigranol C

Cat. No.: B168965

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## Core Compound Information

**Uvarigranol C**, with the Chemical Abstracts Service (CAS) number 172104-04-0, is a naturally occurring polyoxygenated cyclohexene. First isolated from the stems of *Uvaria boniana* and also found in *Uvaria grandiflora*, this compound belongs to a class of natural products investigated for their potential biological activities.<sup>[1]</sup>

Property	Data	Source
CAS Number	172104-04-0	<sup>[1]</sup>
Molecular Formula	C <sub>23</sub> H <sub>24</sub> O <sub>7</sub>	<sup>[1]</sup>
Molecular Weight	412.43 g/mol	<sup>[1]</sup>
Source	Stems of <i>Uvaria boniana</i> , <i>Uvaria grandiflora</i>	<sup>[1]</sup>

## Physicochemical Properties

Property	Data	Source
Solubility	Soluble in DMSO	<sup>[2]</sup>
Storage	Store at -20°C	<sup>[2]</sup>

# Synthesis and Isolation

## Isolation Protocol

**Uvarigranol C** was first isolated as part of a group of seven new polyoxygenated cyclohexenes, named uvaribonol A-G, from the ethanol extract of the stems of *Uvaria boniana* Finet. (Annonaceae).[3] The general procedure for isolating such compounds from plant material typically involves the following steps:



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Caption: Generalized workflow for the isolation of **Uvarigranol C**.

A more detailed, though generalized, protocol is as follows:

- **Extraction:** The air-dried and powdered stems of *Uvaria boniana* are exhaustively extracted with ethanol at room temperature.
- **Concentration:** The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is then typically subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions are then subjected to column chromatography, often using silica gel, with a gradient elution system to separate the different components.
- **Final Purification:** Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Uvarigranol C**.

## Spectroscopic Data

The structure of **Uvarigranol C** was determined using spectroscopic methods.[3] While the specific spectral data from the original publication is not readily available, a typical analysis would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: To determine the number and types of protons and their connectivity.
  - $^{13}\text{C}$  NMR: To determine the number and types of carbon atoms.
  - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

## Biological Activity

Preliminary studies on the group of compounds including **Uvarigranol C** have indicated potential cytotoxic activities.

## Cytotoxicity

In an initial screening, the natural compounds isolated from *Uvaria boniana*, including the group **Uvarigranol C** belongs to, were tested for in vitro cytotoxicity against several human tumor cell lines.[3]

Cell Line	IC <sub>50</sub> (μg/mL)	Source
KB	> 1	[3]
Bel7402	> 1	[3]
HCT-8	> 1	[3]

Note: The original study reported that the new natural compounds, including the one later identified as **Uvarigranol C**, were inactive. However, some of their derivatives showed significant cytotoxicities.[3]

## Potential Antimicrobial and Anti-inflammatory Activity

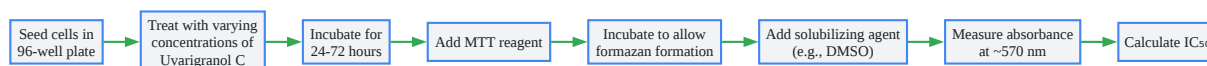
While specific studies on **Uvarigranol C** are limited, related polyoxygenated cyclohexenes from the *Uvaria* genus have shown a range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties, suggesting that **Uvarigranol C** may also possess such activities.<sup>[4][5]</sup>

## Experimental Protocols for Biological Assays

The following are generalized protocols for assays that could be used to evaluate the biological activity of **Uvarigranol C**.

### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity.



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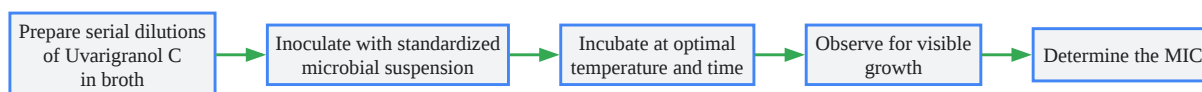
Caption: Workflow for a typical MTT cytotoxicity assay.

- **Cell Seeding:** Seed human tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **Uvarigranol C** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability compared to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Antimicrobial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.



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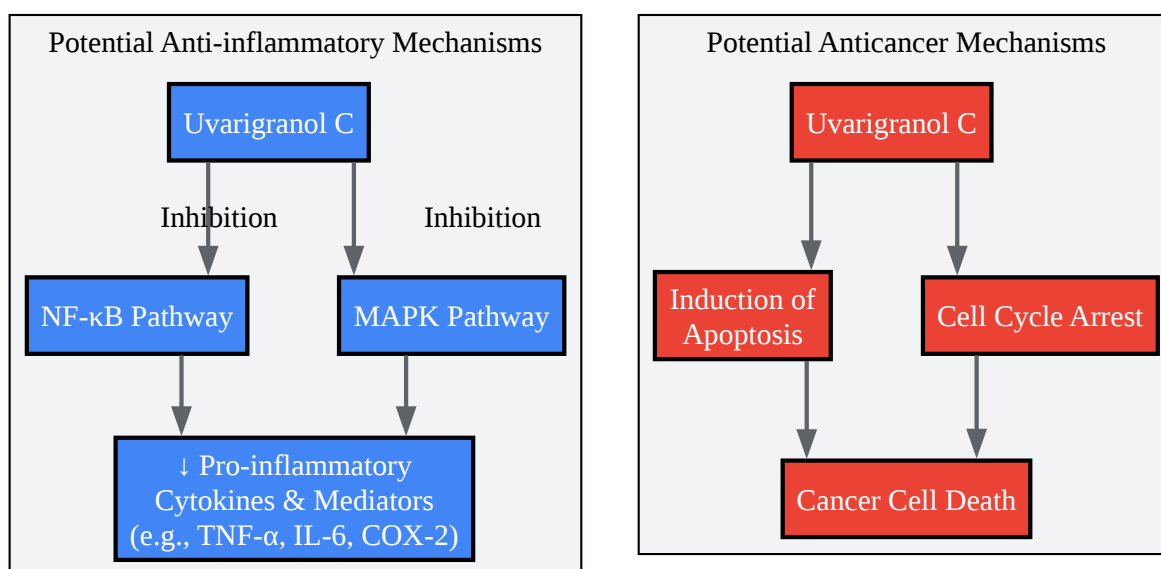
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

- **Preparation of Compound Dilutions:** Prepare a series of twofold dilutions of **Uvarigranol C** in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).
- **Incubation:** Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

- MIC Determination: The MIC is determined as the lowest concentration of **Uvarigranol C** at which there is no visible growth of the microorganism.

## Potential Signaling Pathways of Interest

Based on the activities of related compounds, **Uvarigranol C** might modulate key cellular signaling pathways involved in inflammation and cancer. Further research would be necessary to confirm its effects on these pathways.



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